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Compound of Interest

Compound Name: N-5984 hydrochloride

Cat. No.: B12773499

For Immediate Release

This technical guide provides an in-depth overview of N-5984 hydrochloride, a compound of
interest for researchers in drug development and cellular signaling. This document outlines its
chemical properties, mechanism of action, associated signaling pathways, and representative
experimental methodologies.

Core Compound Data

N-5984 hydrochloride, also known by its synonym KRP-204, is a small molecule that has
garnered attention for its specific biological activity. The fundamental quantitative data for this
compound are summarized below.
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Property Value Citation(s)
Chemical Name N-5984 hydrochloride [1112]
Synonym KRP-204 [3]
Molecular Formula C20H22CINO5.CIH [11[2]
Molecular Weight 428.31 g/mol [2]

CAS Number 185035-23-8 [11[2]

Free Base Formula C20H22CINO5 [3114]

Free Base Mol. Weight 391.85 g/mol [4]

Free Base CAS Number 220475-76-3 [3114]

Mechanism of Action

N-5984 (KRP-204) is a modulator of the sphingosine-1-phosphate (S1P) receptor, exhibiting
selectivity for the S1P receptor subtype 1 (S1PR1). It functions as an agonist at this receptor.
The primary mechanism of action for SIPR modulators in an immunological context involves
their binding to S1PR1 on lymphocytes. This interaction leads to the internalization of the
receptor, rendering the lymphocytes unresponsive to the S1P gradient that normally directs
their exit from lymph nodes. Consequently, this sequestration of lymphocytes within the lymph
nodes reduces the number of circulating lymphocytes, which is a key therapeutic strategy in
autoimmune diseases.

Signaling Pathways

The activation of SIPR1 by agonists like N-5984 initiates a cascade of intracellular signaling
events. S1P receptors are G protein-coupled receptors (GPCRS) that can couple to various G
proteins, including Gai, Gag/11, and Gal2/13, to trigger downstream pathways.

A closely related S1PR modulator, KRP-203, has been shown to activate the Reperfusion
Injury Salvage Kinase (RISK) and Survivor Activating Factor Enhancement (SAFE) pathways.
This activation leads to the phosphorylation of key signaling proteins such as AKT, ERK, GSK-
3B, JAK2, and STAT3. Given that N-5984 (KRP-204) is also a potent S1PR1 agonist, it is highly
probable that it engages similar downstream signaling cascades.

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.semanticscholar.org/paper/Sphingosine-1-Phosphate-Receptor-Modulators-for-the-Chaudhry-Cohen/256451c9c9c5c09a6b7616f8bbaa6a9ba40b521c
https://pmc.ncbi.nlm.nih.gov/articles/PMC5722770/
https://www.tandfonline.com/doi/full/10.1080/14656566.2023.2178898
https://www.semanticscholar.org/paper/Sphingosine-1-Phosphate-Receptor-Modulators-for-the-Chaudhry-Cohen/256451c9c9c5c09a6b7616f8bbaa6a9ba40b521c
https://pmc.ncbi.nlm.nih.gov/articles/PMC5722770/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5722770/
https://www.semanticscholar.org/paper/Sphingosine-1-Phosphate-Receptor-Modulators-for-the-Chaudhry-Cohen/256451c9c9c5c09a6b7616f8bbaa6a9ba40b521c
https://pmc.ncbi.nlm.nih.gov/articles/PMC5722770/
https://www.tandfonline.com/doi/full/10.1080/14656566.2023.2178898
https://pmc.ncbi.nlm.nih.gov/articles/PMC12268649/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12268649/
https://www.tandfonline.com/doi/full/10.1080/14656566.2023.2178898
https://pmc.ncbi.nlm.nih.gov/articles/PMC12268649/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12773499?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The general S1P/S1PR1 signaling pathway is depicted below:
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S1P/S1PR1 Signaling Cascade

Experimental Protocols

Detailed experimental protocols are often specific to the research question and laboratory.
However, based on studies involving S1PR modulators, a general methodological framework
can be outlined.

In Vitro Studies: Receptor Binding and Downstream Signaling

A common objective for in vitro studies is to characterize the binding affinity and functional
activity of the compound at its target receptor and to elucidate the downstream signaling
pathways.

o Cell Culture: Relevant cell lines endogenously expressing or engineered to overexpress
S1PR1 are cultured under standard conditions.

o Receptor Binding Assays: Competitive binding assays using a radiolabeled ligand for SIPR1
are performed to determine the binding affinity (Ki or IC50) of N-5984.

o Functional Assays: GTPyS binding assays or second messenger assays (e.g., CAMP
measurement) are used to determine the functional activity (EC50 and efficacy) of N-5984 as
an agonist.

o Western Blotting: To analyze the activation of downstream signaling pathways, cells are
treated with N-5984 for various times. Cell lysates are then subjected to SDS-PAGE and
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Western blotting using phospho-specific antibodies against proteins like AKT, ERK, and
STAT3 to assess their phosphorylation status.

In Vivo Studies: Efficacy in Animal Models

In vivo studies are crucial for evaluating the therapeutic potential of N-5984 in relevant disease
models. For instance, in a mouse model of nociceptive pain, a related S1IPR1 modulator was
administered to assess its effects.

» Animal Models: Appropriate animal models of disease (e.g., experimental autoimmune
encephalomyelitis for multiple sclerosis, or models of ischemia-reperfusion injury) are
selected.

o Compound Administration: N-5984 hydrochloride is formulated in a suitable vehicle and
administered to the animals via an appropriate route (e.g., oral gavage, intraperitoneal
injection).

» Efficacy Assessment: The therapeutic efficacy is evaluated by monitoring disease-specific
parameters. This could include clinical scoring of disease severity, histological analysis of
affected tissues, or measurement of biomarkers in blood or tissue samples.

e Pharmacodynamic Analysis: To confirm target engagement in vivo, lymphocyte counts in
peripheral blood can be monitored, as S1PR1 modulators are expected to cause a reduction
in circulating lymphocytes.

A generalized workflow for an in vivo experiment is illustrated below:
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Generalized In Vivo Experimental Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [N-5984 Hydrochloride: A Technical Overview for
Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12773499#n-5984-hydrochloride-molecular-weight-
and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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